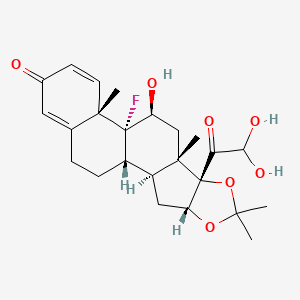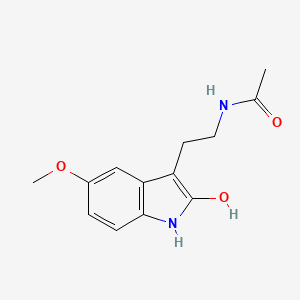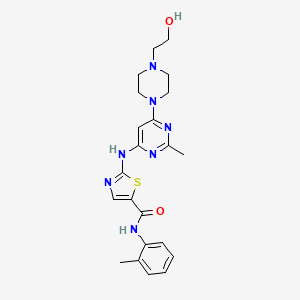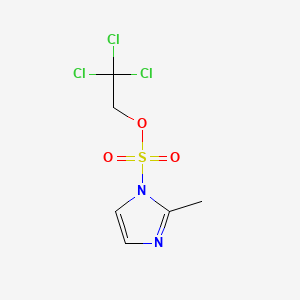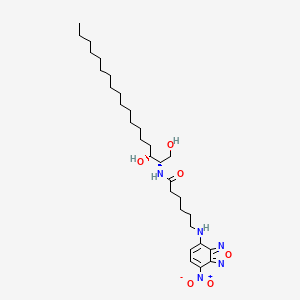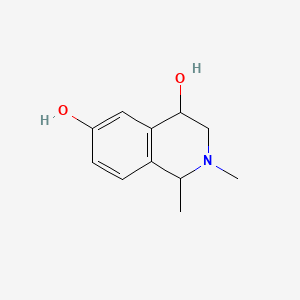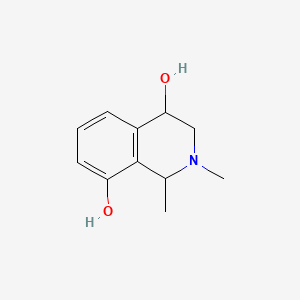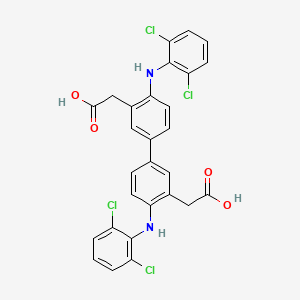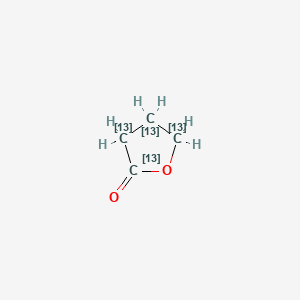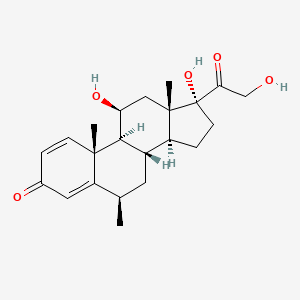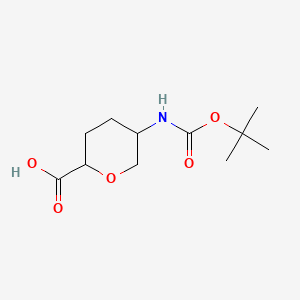![molecular formula C13H10FNO4 B569142 (3S)-10-Fluoro-2,3-dihydro-3-méthyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-acide carboxylique CAS No. 117620-84-5](/img/structure/B569142.png)
(3S)-10-Fluoro-2,3-dihydro-3-méthyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-acide carboxylique
Vue d'ensemble
Description
(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid is a synthetic compound belonging to the class of fluoroquinolones. This compound is known for its broad-spectrum antibacterial properties and is often used in the development of antibiotics. Its unique structure allows it to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication.
Applications De Recherche Scientifique
(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of novel fluoroquinolone derivatives.
Biology: Studied for its interaction with bacterial enzymes and its mechanism of action.
Medicine: Developed into antibiotics for treating bacterial infections.
Industry: Utilized in the pharmaceutical industry for the production of antibacterial drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the core benzoxazine structure.
Fluorination: Introduction of the fluorine atom at the 10th position is achieved using fluorinating agents.
Cyclization: The cyclization process forms the pyrido[1,2,3-de][1,4]benzoxazine ring system.
Carboxylation: The carboxylic acid group is introduced at the 6th position through carboxylation reactions.
Methylation: The methyl group is added at the 3rd position using methylating agents.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled synthesis.
Purification: Multiple purification steps, including crystallization and chromatography, to obtain the final product.
Quality Control: Rigorous quality control measures to ensure the compound meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering its activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzoxazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions include various derivatives with modified antibacterial properties, which can be further explored for enhanced efficacy.
Mécanisme D'action
The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Levofloxacin: A similar fluoroquinolone with a slightly different structure.
Ofloxacin: Another fluoroquinolone with comparable antibacterial properties.
Ciprofloxacin: A widely used fluoroquinolone with a different substitution pattern on the benzoxazine ring.
Uniqueness
(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid is unique due to its specific substitution pattern, which provides it with distinct antibacterial properties and a broad spectrum of activity against various bacterial strains.
Propriétés
IUPAC Name |
(2S)-6-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4/c1-6-5-19-12-9(14)3-2-7-10(12)15(6)4-8(11(7)16)13(17)18/h2-4,6H,5H2,1H3,(H,17,18)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUYIWNOSSFSCB-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


